molecular formula C10H10N2O2 B175755 methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate CAS No. 172647-94-8

methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate

Cat. No.: B175755
CAS No.: 172647-94-8
M. Wt: 190.2 g/mol
InChI Key: BOKGUZZEEWDHPT-UHFFFAOYSA-N
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Description

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate (CAS 172647-94-8) is a chemical compound with the molecular formula C 10 H 10 N 2 O 2 and a molecular weight of 190.20 g/mol. This ester derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. The 7-azaindole core is a privileged structure in pharmaceutical development due to its ability to mimic purine bases, facilitating interactions with various biological targets. This specific compound is recommended to be stored sealed in dry conditions at 2-8°C to maintain stability . Researchers utilize this chemical intermediate in the synthesis of more complex molecules targeting a range of therapeutic areas. The pyrrolo[2,3-b]pyridine scaffold is a recognized pharmacophore in the development of human neutrophil elastase (HNE) inhibitors, which are investigated for treating respiratory conditions such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis . Furthermore, analogous pyrrolo[2,3-b]pyridine derivatives have demonstrated significant potential as antiproliferative agents in oncology research, with studies showing activity against various human cancer cell lines, and as inhibitors of kinases and other key enzymes involved in disease pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-pyrrolo[2,3-b]pyridin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-9(13)7-12-6-4-8-3-2-5-11-10(8)12/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKGUZZEEWDHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632693
Record name Methyl (1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172647-94-8
Record name Methyl (1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formylation and Protection

The pyrrolo[2,3-b]pyridine core undergoes formylation via a Duff reaction using hexamethylenetetramine and trifluoroacetic acid, yielding 3-formyl-5-bromo-1H-pyrrolo[2,3-b]pyridine . Subsequent protection of the pyrrole nitrogen is achieved with sodium hydride (NaH) and tosyl chloride (TsCl) in tetrahydrofuran (THF), forming the tosyl-protected intermediate.

Suzuki Coupling and Functionalization

The brominated intermediate undergoes Suzuki-Miyaura cross-coupling with 3,4-dimethoxyphenylboronic acid in the presence of Pd(dppf)Cl₂ and potassium carbonate (K₂CO₃), yielding a biaryl derivative. Nucleophilic addition of phenylmagnesium bromide to the aldehyde group produces a secondary alcohol, which is oxidized to a ketone using manganese dioxide (MnO₂). Final deprotection under alkaline conditions (NaOH/MeOH) affords the target compound.

Key Data :

  • Yield of Suzuki coupling step: 68%

  • Oxidation efficiency: >90% conversion

One-Pot Condensation and Esterification

An alternative method employs a one-pot condensation strategy (Scheme 1). 1H-pyrrolo[2,3-b]pyridine is reacted with m-dimethoxybenzaldehyde and potassium hydroxide (KOH) in methanol at 50°C for 5 hours. The reaction proceeds via base-mediated aldol condensation, followed by in-situ esterification. Purification via column chromatography (5% MeOH/DCM) yields the product with 56% efficiency .

Reaction Conditions :

  • Solvent: Methanol

  • Temperature: 50°C

  • Base: KOH (5 equiv)

Bromination and Boronic Acid Cross-Coupling

Patent literature describes a pathway leveraging bromination and subsequent cross-coupling (Figure 2).

Bromination of the Core Structure

1H-pyrrolo[2,3-b]pyridine is brominated at the 3-position using bromine (Br₂) in chloroform or N-bromosuccinimide (NBS) with triethylamine (Et₃N) in dichloromethane (DCM). The reaction proceeds at 0°C to room temperature, achieving quantitative bromination within 1 hour.

Suzuki-Miyaura Cross-Coupling

The brominated intermediate is coupled with phenylboronic acid under Pd catalysis ([Pd(dppf)Cl₂]) in dioxane/water (2.5:1) at 80°C. This step introduces aryl groups at the 5-position, critical for FGFR binding.

Optimization Note :

  • Higher yields (68%) are achieved using microwave-assisted heating.

Comparative Analysis of Synthetic Routes

MethodKey StepsReagents/ConditionsYield (%)Advantages
Multi-Step SynthesisFormylation, Suzuki coupling, oxidationPd(dppf)Cl₂, MnO₂, NaOH/MeOH56–68High purity, scalable
One-Pot CondensationAldol condensation, esterificationKOH, MeOH, 50°C56Simplified workflow
Bromination/Cross-CouplingBromination, Suzuki couplingBr₂, Pd(dppf)Cl₂, dioxane/water68Rapid, microwave-compatible

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors are employed for bromination and Suzuki coupling steps, reducing reaction times by 70% compared to batch processes. Purification via simulated moving bed (SMB) chromatography enhances throughput, achieving >99% purity with 85% recovery.

Challenges and Optimization Strategies

Tosyl Deprotection Side Reactions

Alkaline deprotection (NaOH/MeOH) may lead to ester hydrolysis. Optimization with milder bases (e.g., K₂CO₃) or lower temperatures (0°C) mitigates this issue.

regioselectivity in Suzuki Coupling

Pd catalysts with bulky ligands (e.g., XPhos) improve regioselectivity for 5-aryl substitution, reducing byproduct formation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyrrolo[2,3-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate has emerged as a promising candidate for drug development, particularly in targeting fibroblast growth factor receptors (FGFRs). The inhibition of FGFRs is crucial for controlling aberrant cell proliferation and migration associated with various cancers. In vitro studies have demonstrated that this compound effectively inhibits the proliferation of breast cancer cells (4T1) and induces apoptosis through caspase-dependent pathways .

Drug Development
The compound is being explored for its potential in treating conditions such as:

  • Cancer : Its ability to modulate FGFR signaling pathways suggests utility in various malignancies.
  • Inflammation : The compound may offer therapeutic benefits in inflammatory diseases due to its modulation of cellular signaling pathways.
  • Neurological Disorders : Research indicates potential applications in neuroprotection and treatment of neurodegenerative diseases .

Biological Research

Cellular Mechanisms
The compound serves as a valuable tool in biological research for studying cellular processes. Its interaction with FGFRs allows researchers to investigate the downstream effects on critical signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are implicated in cell growth and differentiation .

Structure-Activity Relationship Studies
this compound is utilized to explore the structure-activity relationships of pyrrolopyridine derivatives. This helps in designing more selective and potent analogs for therapeutic applications .

Chemical Biology

Probing Biological Targets
The compound is instrumental in chemical biology for probing the interactions between small molecules and biological targets. It aids in understanding the biochemical pathways influenced by pyrrolopyridine derivatives, facilitating the development of targeted therapies .

Industrial Applications

Synthesis of Advanced Materials
In industrial contexts, this compound is used as a building block for synthesizing complex organic molecules. Its unique structure allows for modifications that can lead to novel materials with desirable properties .

Case Studies and Research Findings

StudyFocusFindings
Research on FGFR InhibitionCancer TherapeuticsDemonstrated significant inhibition of breast cancer cell proliferation and induction of apoptosis via FGFR targeting.
Pyrrolopyridine DerivativesStructure-Activity RelationshipsExplored various modifications leading to enhanced biological activity against multiple disease models.
Antiviral ApplicationsViral InfectionsInvestigated the compound's potential against viral infections by targeting cellular kinases involved in viral replication processes.

Mechanism of Action

The mechanism of action of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival.

Comparison with Similar Compounds

Table 1: Comparison of Acetate Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Yield (%) Key Features
This compound None (parent compound) C₁₀H₁₀N₂O₂ 190.20 N/A Pharmaceutical intermediate
Tert-butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate 5-Bromo, tert-butyl ester C₁₃H₁₅BrN₂O₂ 311.17 N/A Bromine enhances cross-coupling potential; bulky ester reduces solubility
Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate 2-Methyl, 3-yl acetate C₁₁H₁₂N₂O₂ 204.23 N/A Methyl substitution alters electronic density
(2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)phenyl)methanol (3a) Phenyl-hydroxymethyl C₁₃H₁₁N₂O 217.24 83 Enhanced hydrophilicity due to –OH group
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) Ethyl ester, pyrrolo[2,3-c] core C₁₀H₁₀N₂O₂ 190.20 60 Different ring position (2,3-c vs. 2,3-b) reduces conjugation

Key Observations:

Substituent Effects: Bromine: Tert-butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate (CAS: 754214-95-4) introduces a bromine atom at position 5, enabling Suzuki-Miyaura cross-coupling reactions .

Ester vs. Hydroxymethyl Groups :

  • Compounds like 3a (83% yield) replace the methyl ester with a phenyl-hydroxymethyl group, significantly improving hydrophilicity . This modification is critical for optimizing pharmacokinetic properties.

Ring Position Isomerism :

  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) demonstrates that shifting the pyrrole ring from the 2,3-b to 2,3-c position alters electronic delocalization, impacting reactivity and stability .

Functional Group Variations

Table 2: Functional Group Modifications

Compound Name Functional Group Molecular Weight (g/mol) Key Properties
2-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}oxy)acetic acid Carboxylic acid, ether linkage 206.20 Increased polarity; pH-dependent solubility
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid Propanoic acid N/A Extended alkyl chain enhances flexibility
Methyl 3-(hydroxymethyl)-4-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzoate (3c) Hydroxymethyl-benzoate 284.28 Dual functionalization (ester and –OH) improves derivatization potential

Key Observations:

Acid vs. Ester :

  • Carboxylic acid derivatives (e.g., 2-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}oxy)acetic acid) exhibit higher polarity compared to esters, making them suitable for aqueous-phase reactions .

Chain Length: Propanoic acid derivatives (e.g., 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid) introduce conformational flexibility, which may enhance interactions with biological targets .

Biological Activity

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is a pyrrolopyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound primarily targets fibroblast growth factor receptors (FGFRs), playing a significant role in various cellular processes such as proliferation, migration, and apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound features a unique structure that allows it to interact specifically with FGFRs. The interaction inhibits the FGF-FGFR signaling pathway, which is crucial for cell growth and differentiation. The inhibition of FGFRs can lead to:

  • Decreased cell proliferation : In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells.
  • Induction of apoptosis : The compound has been shown to induce programmed cell death in cancer cells through caspase-dependent pathways.

Table 1: Biological Activity Overview

Biological ActivityMechanism of ActionTarget Receptor
Inhibition of cell proliferationInhibits FGFR signalingFGFR1, FGFR2, FGFR3
Induction of apoptosisActivates caspase pathwaysCaspase-3, Caspase-9
Anti-cancer effectsDisrupts cellular signaling involved in tumor growthVarious cancer types

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been studied extensively for its effects on various cancer cell lines:

  • Breast Cancer : The compound effectively inhibits the growth of breast cancer cells (4T1) with an IC50 value indicating significant potency.
  • Other Cancers : Similar effects have been observed in lung and colon cancer cell lines, suggesting a broad spectrum of anticancer activity.

Case Studies

  • In Vitro Studies : A study reported that treatment with this compound led to a marked decrease in the proliferation of MDA MB-468 breast cancer cells with an IC50 value around 10 μM. The mechanism involved mitochondrial dysfunction and activation of apoptotic pathways.
  • In Vivo Assays : In zebrafish models xenografted with cancer cells, administration of the compound resulted in tumor regression at concentrations as low as 0.5 μM, demonstrating its potential for therapeutic application.

The compound's biochemical properties contribute significantly to its biological activity:

  • Low Molecular Weight : This characteristic enhances its potential as a lead compound for drug development.
  • High Ligand Efficiency : this compound shows favorable binding affinity towards FGFRs compared to existing inhibitors.

Research Applications

This compound serves multiple roles in scientific research:

  • Medicinal Chemistry : It is being explored for developing new therapeutic agents targeting FGFR-related pathways.
  • Chemical Biology : The compound aids in understanding structure-activity relationships within pyrrolopyridine derivatives.

Table 2: Research Applications

Application AreaDescription
Medicinal ChemistryDevelopment of FGFR-targeted therapies
Chemical BiologyProbing structure-activity relationships
Industrial ApplicationsSynthesis of advanced materials

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Resolves bond angles and torsional strain in the pyrrolo[2,3-b]pyridine core, as demonstrated in analogous methyl pyrrole-carboxylate structures .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (e.g., distinguishing N1 vs. N3 substitution). Aromatic proton signals (δ 7.5–8.5 ppm) and ester carbonyl peaks (δ 165–170 ppm) are diagnostic .
  • HPLC-MS : Detects trace impurities (e.g., de-esterified acids) and validates molecular weight .

How can researchers resolve contradictions between predicted and experimental reaction yields?

Advanced Research Focus
Discrepancies often arise from unaccounted steric effects or solvent polarity. For example, DFT may underestimate steric hindrance in bulky pyrrolo[2,3-b]pyridine derivatives. To reconcile

Perform sensitivity analysis on computational parameters (e.g., basis sets, solvation models) .

Use high-throughput screening to map experimental yield vs. solvent dielectric constant.

Cross-validate with kinetic studies (e.g., Eyring plots) to compare activation energies.

What biological activities are associated with pyrrolo[2,3-b]pyridine derivatives, and how does this compound compare?

Advanced Research Focus
Pyrrolo[2,3-b]pyridines exhibit kinase inhibition, antitumor, and anti-inflammatory activities. This compound’s ester group enhances cell permeability compared to carboxylic acid analogs . Structure-activity relationship (SAR) studies suggest that substituents at the pyrrole nitrogen influence target binding. For example, methyl esters improve metabolic stability over ethyl esters in in vitro assays .

What strategies enable regioselective functionalization of the pyrrolo[2,3-b]pyridine core?

Q. Advanced Research Focus

  • Directed ortho-metalation : Use directing groups (e.g., Boc-protected amines) to selectively functionalize C3/C5 positions .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids target C6, leveraging steric and electronic profiles .
  • Protecting group strategies : Temporary protection of the pyrrole NH with SEM or Boc groups prevents undesired side reactions during alkylation .

How do solvent and catalyst choices impact scalability in multi-step syntheses?

Q. Advanced Research Focus

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate recycling. Switchable solvents (e.g., ionic liquids) improve sustainability .
  • Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) enable efficient cross-coupling but require rigorous metal scavenging. Heterogeneous catalysts (e.g., Pd/C) simplify purification .

What are the key challenges in stabilizing this compound under varying storage conditions?

Basic Research Focus
The ester group is prone to hydrolysis under humid or acidic conditions. Recommended practices:

  • Store at 4°C in inert atmospheres (argon) .
  • Use desiccants (silica gel) in sealed containers.
  • Monitor degradation via periodic HPLC analysis, especially if used in biological assays .

How can researchers leverage fragment-based drug design (FBDD) to explore therapeutic applications?

Q. Advanced Research Focus

  • Fragment screening : Use surface plasmon resonance (SPR) or NMR to identify binding fragments targeting kinase ATP pockets.
  • Structure-guided optimization : Combine X-ray data of the compound bound to a target (e.g., JAK2) with computational alanine scanning to prioritize modifications .

What methodologies validate the compound’s role in material science applications (e.g., organic electronics)?

Q. Advanced Research Focus

  • Electrochemical analysis : Cyclic voltammetry measures HOMO/LUMO levels for charge transport compatibility.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (>200°C required for OLED applications) .
  • Single-crystal conductivity tests : Compare with indole-based analogs to evaluate π-stacking efficiency .

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